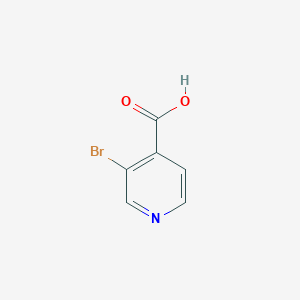

3-Bromoisonicotinic acid

Description

The exact mass of the compound 3-Bromoisonicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Bromoisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromoisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXWWBFBRTXBRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355886 | |

| Record name | 3-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13959-02-9 | |

| Record name | 3-Bromoisonicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13959-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-bromoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromopyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide on the Crystal Structure of 3-Bromoisonicotinic Acid

This guide provides a comprehensive overview of the crystal structure and associated data for 3-bromoisonicotinic acid, tailored for researchers, scientists, and professionals in drug development. The document summarizes key crystallographic data, details experimental protocols for its synthesis and crystallization, and visualizes the experimental workflow.

Introduction

3-Bromoisonicotinic acid (C6H4BrNO2) is a derivative of isonicotinic acid and serves as a significant intermediate in the synthesis of various pharmaceutical compounds, including anti-tuberculosis drugs.[1][2] Understanding its solid-state structure is crucial for controlling polymorphism, ensuring purity, and designing new derivatives. This document outlines the key structural features and the methodologies used to determine them.

Physicochemical Properties

Crystallographic Data

The crystal structure of 3-bromoisonicotinic acid has been determined by X-ray diffraction. The compound crystallizes in a triclinic system.[1][2] Key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

| a (Å) | 7.2512(6) |

| b (Å) | 7.3916(6) |

| c (Å) | 7.4920(7) |

| α (°) | 65.065(4) |

| β (°) | 68.858(4) |

| γ (°) | 64.919(4) |

| Volume (ų) | 321.60(5) |

| Z | 2 |

| Temperature (K) | 150(2) |

| Rgt(F) | 0.0369 |

| wRref(F²) | 0.1017 |

Table 1: Summary of Crystallographic Data for 3-Bromoisonicotinic Acid.[1][2]

Experimental Protocols

The synthesis of 3-bromoisonicotinic acid can be achieved through the carboxylation of 3-bromopyridine.[1]

Materials:

-

3-bromopyridine

-

Lithium diisopropylamide (LDA) solution in anhydrous tetrahydrofuran (THF)

-

Solid carbon dioxide (dry ice)

-

Hydrochloric acid (9 M)

-

Ethyl acetate (EtOAc)

-

Ether (Et2O)

-

Saturated saline (brine)

-

Water

-

Argon gas

Procedure:

-

Under an argon atmosphere, a solution of lithium diisopropylamide (1.5 mmol) in anhydrous THF (15 mL) is cooled to -78 °C.

-

3-bromopyridine (1.0 mmol, 164 mg) is added to the cooled LDA solution, and the mixture is stirred for 30 minutes at -78 °C.[1]

-

Crushed solid carbon dioxide is added to the reaction mixture under argon protection.[1]

-

The cooling bath is removed, and the reaction is allowed to warm to room temperature with continuous stirring.[1]

-

Water (10 mL) is added, and the organic solvent (THF) is removed by evaporation.[1]

-

The remaining aqueous phase is washed three times with ether.[1]

-

The pH of the aqueous phase is adjusted to 3 by the addition of 9 M hydrochloric acid, followed by stirring for one hour.[1]

-

The product is extracted three times with ethyl acetate.[1]

-

The combined organic extracts are washed with saturated saline, dried, and the solvent is evaporated to yield 3-bromoisonicotinic acid as white needle-like crystals.[1]

Single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a solvent in which the compound has moderate solubility. For 3-bromoisonicotinic acid, the synthesis protocol itself yields needle-like crystals upon evaporation of the ethyl acetate.[1] Further recrystallization from a suitable solvent system can be performed to obtain higher quality crystals.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and crystal structure determination of 3-bromoisonicotinic acid.

References

- 1. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]

- 2. 3-Bromoisonicotinic acid | 13959-02-9 [amp.chemicalbook.com]

- 3. 3-Bromoisonicotinic acid | CAS: 13959-02-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. chemscene.com [chemscene.com]

- 5. 13959-02-9|3-Bromoisonicotinic acid|BLD Pharm [bldpharm.com]

Synthesis pathway for 3-Bromoisonicotinic acid from 3-bromopyridine

An In-depth Technical Guide to the Synthesis of 3-Bromoisonicotinic Acid from 3-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways for converting 3-bromopyridine into 3-bromoisonicotinic acid, a valuable intermediate in the pharmaceutical industry.[1] The document details methodologies for key synthetic routes, including Directed-ortho-Metalation (DoM), Grignard reaction, and a multi-step cyanation-hydrolysis pathway. Each section includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the reaction pathways generated using Graphviz. This guide is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development.

Introduction

3-Bromoisonicotinic acid (also known as 3-bromopyridine-4-carboxylic acid) is a key building block in the synthesis of various pharmaceutical compounds, notably in the development of anti-tuberculosis medications.[1] Its synthesis from readily available 3-bromopyridine is a critical transformation for which several effective methods have been developed. This document outlines the most prominent and practical synthetic routes, providing the necessary technical details for laboratory implementation.

Pathway 1: Directed-ortho-Metalation (DoM)

The Directed-ortho-Metalation (DoM) strategy offers a direct route to 3-bromoisonicotinic acid. This method utilizes a strong lithium amide base to selectively deprotonate the C-4 position of 3-bromopyridine, which is ortho to the directing bromine atom. The resulting organolithium intermediate is then quenched with carbon dioxide to yield the target carboxylic acid.[1][2][3] While direct, this route can be sensitive to reaction conditions, and reported yields can be modest.[1]

Reaction Pathway Visualization

Caption: Directed-ortho-Metalation route from 3-bromopyridine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Bromopyridine (1.0 mmol, 164 mg) | [1] |

| Reagent 1 | Lithium diisopropylamide (LDA) (1.5 mmol) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) (15 mL) | [1] |

| Reagent 2 | Solid Carbon Dioxide (CO₂) (excess) | [1] |

| Temperature | -78 °C to 20 °C | [1] |

| Reaction Time | 30 minutes at -78°C, then warm to 20°C | [1] |

| Product Yield | 10% (20 mg) | [1] |

Detailed Experimental Protocol

This protocol is adapted from a documented procedure.[1]

-

Preparation: Under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) in anhydrous tetrahydrofuran (THF) (1.0 M, 1.5 mmol) to a flame-dried reaction vessel.

-

Initial Reaction: Cool the LDA solution to -78 °C using a dry ice/acetone bath. To this, add 3-bromopyridine (164 mg, 1.0 mmol).

-

Metalation: Stir the reaction mixture at -78 °C for 30 minutes to allow for the formation of the 4-lithio-3-bromopyridine intermediate.

-

Carboxylation: Add crushed solid carbon dioxide (CO₂) in excess to the reaction mixture under a continuous argon stream.

-

Warm-up: Remove the cooling bath and allow the reaction mixture to warm naturally to 20 °C while stirring.

-

Quenching and Extraction: Add water (10 mL) to the mixture. Remove the organic solvent (THF) via evaporation. Wash the remaining aqueous phase three times with diethyl ether (Et₂O).

-

Acidification: Adjust the pH of the aqueous phase to 3 by adding 9 M hydrochloric acid (HCl) and stir for one hour.

-

Final Extraction: Extract the acidified aqueous phase three times with ethyl acetate (EtOAc).

-

Isolation: Combine the organic phases, wash with saturated brine, dry over an anhydrous drying agent, and evaporate the solvent to yield 3-bromoisonicotinic acid as white needle-like crystals.[1]

Pathway 2: Grignard Reaction

The Grignard reaction provides a classic and robust alternative for carboxylation. This pathway involves the initial formation of a pyridyl Grignard reagent from 3-bromopyridine and magnesium metal. This highly nucleophilic organometallic reagent then readily attacks the electrophilic carbon of carbon dioxide.[4] An acidic workup subsequently protonates the resulting carboxylate salt to furnish the final product.

Reaction Pathway Visualization

Caption: Grignard reaction route for the synthesis of 3-bromoisonicotinic acid.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 3-Bromopyridine | General Procedure |

| Reagent 1 | Magnesium turnings (1.1 - 1.5 equiv.) | [5] |

| Solvent | Anhydrous THF or Diethyl Ether | [6] |

| Initiator | Iodine crystal (catalytic) | General Procedure |

| Reagent 2 | Carbon Dioxide (gas or solid, excess) | [4][7] |

| Temperature | Room temperature to reflux (formation); 0 °C to RT (carboxylation) | General Procedure |

| Product Yield | Moderate to Good (Typically 40-70%) | Literature Expectation |

Detailed Experimental Protocol

This is a generalized protocol based on standard procedures for Grignard carboxylation.[4][7]

-

Preparation: Flame-dry all glassware and cool under an inert atmosphere (argon or nitrogen). Place magnesium turnings (1.2 equiv.) and a small crystal of iodine in the reaction flask.

-

Grignard Formation: Add a solution of 3-bromopyridine (1.0 equiv.) in anhydrous THF dropwise to the magnesium turnings. The reaction may require gentle heating to initiate. Once started, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.

-

Carboxylation: Cool the resulting Grignard solution to 0 °C in an ice bath. Bubble dry CO₂ gas through the solution or pour the Grignard solution over an excess of crushed dry ice.

-

Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Isolation: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). If the product precipitates, it can be isolated by filtration. The organic extracts can be combined, dried, and concentrated to yield the crude product.

-

Purification: Purify the crude 3-bromoisonicotinic acid by recrystallization.

Pathway 3: Cyanation and Hydrolysis

This two-step pathway offers an alternative route that avoids the use of highly basic organometallic intermediates. The first step involves the conversion of 3-bromopyridine to 3-bromo-4-cyanopyridine. The subsequent step is the hydrolysis of the nitrile functional group to a carboxylic acid, which can be achieved under acidic or basic conditions.[8]

Reaction Pathway Visualization

Caption: A two-step pathway involving cyanation followed by hydrolysis.

Quantitative Data

| Step | Parameter | Value | Reference |

| 1. Cyanation | Reagent | Copper(I) cyanide or Zinc cyanide | General Method |

| Catalyst | Palladium catalyst (e.g., Pd(PPh₃)₄) | General Method | |

| Solvent | DMF, NMP | General Method | |

| Temperature | 80 - 150 °C | General Method | |

| Yield | Moderate to High | Literature Expectation | |

| 2. Hydrolysis | Reagent | Conc. H₂SO₄ or NaOH solution | [8] |

| Temperature | Reflux | [8] | |

| Yield | High | [8] |

Detailed Experimental Protocol

This is a generalized protocol based on standard procedures for cyanation and nitrile hydrolysis.

Step 1: Synthesis of 3-Bromo-4-cyanopyridine

-

Setup: To a reaction vessel, add 3-bromopyridine (1.0 equiv.), copper(I) cyanide (1.1-1.5 equiv.), and a suitable solvent such as DMF or NMP.

-

Reaction: Heat the mixture under an inert atmosphere to a temperature typically between 120-150 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture and pour it into an aqueous solution of ferric chloride or sodium cyanide to complex the excess copper salts.

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry, and concentrate to yield crude 3-bromo-4-cyanopyridine. Purify by chromatography or recrystallization.

Step 2: Hydrolysis to 3-Bromoisonicotinic Acid

-

Setup: Place the 3-bromo-4-cyanopyridine in a round-bottom flask with an excess of aqueous acid (e.g., 6 M H₂SO₄) or base (e.g., 6 M NaOH).

-

Reaction: Heat the mixture to reflux. The hydrolysis of the intermediate amide to the carboxylic acid may require several hours. Monitor the reaction's progress.

-

Isolation (Acidic Hydrolysis): Cool the reaction mixture. The product may precipitate upon cooling. Adjust the pH to ~3-4 to ensure full precipitation of the carboxylic acid. Collect the solid by filtration.

-

Isolation (Basic Hydrolysis): Cool the mixture and acidify with concentrated HCl to a pH of ~3-4. The product will precipitate and can be collected by filtration.

-

Purification: Wash the collected solid with cold water and dry. Recrystallize if necessary.

Conclusion

The synthesis of 3-bromoisonicotinic acid from 3-bromopyridine can be accomplished through several effective pathways. The Directed-ortho-Metalation (DoM) route offers the most direct conversion, though yields may be low and conditions are stringent.[1] The Grignard reaction pathway is a reliable and well-established alternative, generally providing better yields. The two-step cyanation and hydrolysis sequence is a viable option, particularly for large-scale synthesis where avoiding cryogenic temperatures and highly reactive organometallics is advantageous. The choice of method will depend on the specific requirements of the synthesis, including scale, available equipment, and desired purity.

References

- 1. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 5. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromoisonicotinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisonicotinic acid, a halogenated pyridine carboxylic acid, has emerged as a pivotal scaffold in medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a bromine atom and a carboxylic acid group on the pyridine ring, render it a versatile building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of 3-Bromoisonicotinic acid, including its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its significant applications in the development of novel therapeutic agents. A particular focus is placed on its utility in Suzuki coupling reactions to generate diverse libraries of substituted pyridine derivatives for high-throughput screening.

Chemical Identity and Physicochemical Properties

3-Bromoisonicotinic acid is a white to off-white crystalline solid. Its fundamental identifiers and key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 13959-02-9 | [1] |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| IUPAC Name | 3-Bromopyridine-4-carboxylic acid | |

| Melting Point | 237-238 °C | |

| Boiling Point | 403.1±30.0 °C (Predicted) | |

| Density | 1.813±0.06 g/cm³ (Predicted) | |

| pKa | 0.60±0.10 (Predicted) | |

| InChI Key | AVXWWBFBRTXBRM-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CN=C(C=C1C(=O)O)Br |

Synthesis of 3-Bromoisonicotinic Acid

A common laboratory-scale synthesis of 3-Bromoisonicotinic acid involves the ortho-lithiation of 3-bromopyridine followed by carboxylation with carbon dioxide.[1]

Experimental Protocol:

Materials:

-

3-Bromopyridine

-

Lithium diisopropylamide (LDA) solution in an appropriate solvent (e.g., THF/heptane/ethylbenzene)

-

Dry carbon dioxide (solid or gas)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a stirred solution of lithium diisopropylamide (1.1 equivalents) in anhydrous THF under an inert atmosphere (Argon or Nitrogen) at -78 °C, add 3-bromopyridine (1.0 equivalent) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

-

Quench the reaction by adding an excess of crushed dry ice or by bubbling dry carbon dioxide gas through the solution.

-

Allow the reaction mixture to warm to room temperature.

-

Add water to the mixture and separate the aqueous layer.

-

Wash the aqueous layer with diethyl ether to remove any unreacted 3-bromopyridine.

-

Acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 3-Bromoisonicotinic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Application in Drug Discovery: A Versatile Synthetic Intermediate

3-Bromoisonicotinic acid serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its primary utility lies in its bifunctional nature, allowing for sequential or orthogonal modifications of the carboxylic acid and the bromine-substituted position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the introduction of a vast array of aryl and heteroaryl substituents at the 3-position of the pyridine ring.

Suzuki-Miyaura Coupling for Library Synthesis

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 3-Bromoisonicotinic acid, this reaction allows for the efficient synthesis of 3-aryl or 3-heteroaryl isonicotinic acid derivatives. These derivatives are prominent scaffolds in numerous kinase inhibitors and other targeted therapies.[2][3]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromoisonicotinic acid

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine 3-Bromoisonicotinic acid (1.0 equivalent), the desired aryl or heteroaryl boronic acid, the palladium catalyst, and the base.

-

Add the solvent system to the vessel.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS, usually 2-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 3-substituted isonicotinic acid derivative.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow for utilizing 3-Bromoisonicotinic acid in drug discovery and a generalized representation of how its derivatives can modulate a signaling pathway.

Experimental Workflow for Drug Discovery using 3-Bromoisonicotinic Acid.

Modulation of a Kinase Signaling Pathway by a 3-Bromoisonicotinic Acid Derivative.

Safety Information

3-Bromoisonicotinic acid should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4]

Conclusion

3-Bromoisonicotinic acid is an indispensable tool in the arsenal of medicinal chemists. Its robust synthesis and the facility of its derivatization, particularly through palladium-catalyzed cross-coupling reactions, provide a reliable and efficient route to novel chemical entities with therapeutic potential. The continued exploration of derivatives based on this scaffold is expected to yield new drug candidates for a variety of diseases, underscoring its importance in the future of drug discovery.

References

Spectroscopic Profile of 3-Bromoisonicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Bromoisonicotinic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 3-Bromoisonicotinic acid is C₆H₄BrNO₂ with a molecular weight of 202.01 g/mol . The key spectroscopic data are summarized in the tables below.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for 3-Bromoisonicotinic acid

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 7.71 | Doublet (d) | 4.8 | 1H | 6-H |

| 8.70 | Doublet (d) | 4.9 | 1H | 5-H |

| 8.91 | Singlet (s) | - | 1H | 2-H |

| 12.56 | Broad (br) | - | 1H | -COOH |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromoisonicotinic acid (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 117.26 | 4-C |

| 123.77 | 6-C |

| 148.94 | 5-C |

| 152.61 | 2-C |

| 165.00 | C=O |

| 166.07 | 3-C |

Data sourced from ChemicalBook.[1]

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for 3-Bromoisonicotinic acid

| m/z Ratio | Ion |

| 202/200 | [M-H]⁻ |

Data sourced from ChemicalBook.[1] The presence of two peaks with a difference of 2 m/z units and approximately equal intensity is characteristic of a bromine-containing compound, representing the two isotopes ⁷⁹Br and ⁸¹Br.

Infrared (IR) Spectroscopy Data

Table 4: Characteristic Infrared Absorption Bands for 3-Bromoisonicotinic acid

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 3100-3000 | C-H stretch | Aromatic |

| 1760-1690 | C=O stretch | Carboxylic Acid |

| 1600-1400 | C=C stretch | Aromatic Ring |

| 1320-1210 | C-O stretch | Carboxylic Acid |

| 950-910 | O-H bend | Carboxylic Acid |

| 850-550 | C-Br stretch | Alkyl Halide |

Characteristic absorption ranges are based on established principles of IR spectroscopy.[2][3]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of 3-Bromoisonicotinic acid is prepared by dissolving the sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H nuclei. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source in negative ion mode. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument is scanned over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The solid sample is typically prepared as a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of 3-Bromoisonicotinic acid.

Caption: Workflow for Spectroscopic Analysis of 3-Bromoisonicotinic Acid.

References

An In-depth Technical Guide to the Solubility and Melting Point of 3-Bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Bromoisonicotinic acid, with a specific focus on its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this compound.

Core Properties of 3-Bromoisonicotinic Acid

3-Bromoisonicotinic acid, also known as 3-Bromopyridine-4-carboxylic acid, is a halogenated pyridine derivative with the chemical formula C₆H₄BrNO₂ and a molecular weight of 202.01 g/mol . Its structure, featuring both a carboxylic acid group and a bromine atom on the pyridine ring, makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2]

Melting Point

The melting point of a crystalline solid is a critical parameter for its identification, purity assessment, and formulation development. There are conflicting reports in the available literature regarding the precise melting point of 3-Bromoisonicotinic acid, which may be attributable to different crystalline forms or the presence of impurities.

One set of sources reports a melting point in the range of 234-238 °C . Another source indicates a melting point of 175-176 °C with decomposition .[3] This significant discrepancy highlights the importance of experimental verification of this parameter.

Data Presentation: Melting Point of 3-Bromoisonicotinic Acid

| Property | Reported Value 1 | Reported Value 2 |

| Melting Point | 234-238 °C | 175-176 °C (with decomposition)[3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient or a key intermediate is a determining factor in its bioavailability, formulation design, and purification processes. Currently, specific quantitative solubility data for 3-Bromoisonicotinic acid in various solvents is not extensively documented in publicly available literature. However, some qualitative information is available. It is described as having limited solubility in water but is soluble in polar organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[1] For a related compound, 5-Bromo-2-pyridinecarboxylic acid, it is noted to be soluble in methanol.[4]

Given the absence of precise quantitative data, this guide provides a detailed experimental protocol for determining the solubility of 3-Bromoisonicotinic acid, which can be adapted for various solvents.

Experimental Protocols

Determination of Melting Point (Based on USP General Chapter <741>)

This protocol outlines the capillary method for determining the melting range of a solid.

Apparatus:

-

Melting point apparatus with a temperature-controlled heating block or oil bath.

-

Calibrated thermometer or temperature probe.

-

Glass capillary tubes (sealed at one end).

-

Mortar and pestle.

Procedure:

-

Sample Preparation:

-

Ensure the 3-Bromoisonicotinic acid sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

-

Introduce the powdered sample into a capillary tube to a packed height of 2-4 mm.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a rapid rate to a temperature approximately 10 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first droplet of liquid is observed (the lower limit of the melting range).

-

Continue heating at the same rate and record the temperature at which the last solid particle melts (the upper limit of the melting range).

-

-

Reporting:

-

The melting point is reported as a range between the initial and final melting temperatures.

-

Determination of Aqueous Solubility (Based on OECD Guideline 105: Water Solubility - Flask Method)

This protocol is suitable for substances with a solubility of 10⁻² g/L or higher.

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Analytical balance.

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

-

A suitable analytical method for quantification (e.g., HPLC-UV, LC-MS).

Procedure:

-

Preliminary Test:

-

To estimate the approximate solubility, add increasing amounts of 3-Bromoisonicotinic acid to a fixed volume of water in separate flasks.

-

Agitate the flasks at a constant temperature (e.g., 25 °C) for 24 hours.

-

Visually inspect for the presence of undissolved solid to determine a rough solubility range.

-

-

Definitive Test:

-

Based on the preliminary test, add an excess amount of 3-Bromoisonicotinic acid to a known volume of water in triplicate flasks.

-

Equilibrate the flasks in a constant temperature bath with agitation for a sufficient period to reach equilibrium (e.g., 24-48 hours). The time to reach equilibrium should be determined experimentally.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample from the clear supernatant of each flask using a syringe.

-

Immediately filter the sample to remove any undissolved particles.

-

Quantify the concentration of 3-Bromoisonicotinic acid in the filtrate using a validated analytical method.

-

-

Reporting:

-

The solubility is reported as the average concentration from the triplicate flasks, typically in units of g/L or mg/mL, at the specified temperature.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining the physicochemical properties of 3-Bromoisonicotinic acid and the logical relationship between temperature and solubility.

References

- 1. 3-Bromo-4-pyridinecarboxylic Acid Manufacturer & Supplier in China | High Purity CAS 85118-38-5 | Specifications, Safety, Applications [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]

- 4. 5-Bromo-2-pyridinecarboxylic Acid | 30766-11-1 [chemicalbook.com]

An In-depth Technical Guide to the Thermodynamic and Physical Properties of 3-Bromoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromoisonicotinic acid, a halogenated derivative of isonicotinic acid, serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of anti-tuberculosis agents.[1] A thorough understanding of its physicochemical and thermodynamic properties is paramount for its effective utilization in medicinal chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known physical and thermodynamic characteristics of 3-bromoisonicotinic acid, details standard experimental protocols for their determination, and illustrates its significance in synthetic pathways.

Physicochemical Properties

3-Bromoisonicotinic acid presents as an off-white to white crystalline solid.[1] A compilation of its key physical and chemical properties is presented below for easy reference.

Table 1: Physical and Chemical Properties of 3-Bromoisonicotinic Acid

| Property | Value | Source |

| Molecular Formula | C₆H₄BrNO₂ | [2][3][4] |

| Molecular Weight | 202.01 g/mol | [2][3][4] |

| Melting Point | 175-176 °C (with decomposition) | [1] |

| 237-238 °C | ||

| Boiling Point (Predicted) | 403.1 ± 30.0 °C | |

| Density (Predicted) | 1.813 ± 0.06 g/cm³ | |

| pKa (Predicted) | 0.60 ± 0.10 | |

| LogP (Predicted) | 1.5423 | [2] |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 1 | [2] |

| Appearance | Off-white solid |

Table 2: Spectroscopic Data for 3-Bromoisonicotinic Acid

| Spectrum | Data | Source |

| ¹H NMR (δ, ppm) | 7.71 (1H, d, J = 4.8 Hz, 6-H), 8.70 (1H, d, J = 4.9 Hz, 5-H), 8.91 (1H, s, 2-H), 12.56 (1H, br, OH) | [1] |

| ¹³C NMR (δ, ppm) | 117.26 (4-C), 123.77 (6-C), 148.94 (5-C), 152.61 (2-C), 165.00 (C=O), 166.07 (3-C) | [1] |

| Mass Spectrum (m/z) | 202/200 (M-H)⁻ | [1] |

Table 3: Crystallographic Data for 3-Bromoisonicotinic Acid

| Parameter | Value | Source |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| a | 7.2512(6) Å | [1] |

| b | 7.3916(6) Å | [1] |

| c | 7.4920(7) Å | [1] |

| α | 65.065(4)° | [1] |

| β | 68.858(4)° | [1] |

| γ | 64.919(4)° | [1] |

| Volume | 321.60(5) ų | [1] |

| Z | 2 | [1] |

| Temperature | 150(2) K | [1] |

Thermodynamic Properties

Table 4: Predicted Thermodynamic Properties (Conceptual)

| Property | Predicted Value | Method |

| Standard Enthalpy of Formation (ΔHf°) | Data not available | DFT (e.g., B3LYP, M06-2X) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | Data not available | DFT (e.g., B3LYP, M06-2X) |

| Standard Entropy (S°) | Data not available | DFT (e.g., B3LYP, M06-2X) |

| Heat Capacity (Cp) | Data not available | DFT (e.g., B3LYP, M06-2X) |

Note: The values in this table are conceptual and would require specific computational studies to be determined.

Experimental Protocols

The following sections detail standard laboratory procedures for the determination of key physicochemical properties of 3-bromoisonicotinic acid.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

A small amount of crystalline 3-bromoisonicotinic acid is finely ground using a mortar and pestle.

-

The open end of a capillary tube is tapped into the powdered sample until a small amount of the compound (1-2 mm in height) is packed into the sealed end.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[5]

-

The sample is heated at a controlled rate. An initial rapid heating can be employed to determine an approximate melting range, followed by a slower, more precise measurement (1-2 °C/min) for accuracy.[6]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[6][7] For a pure compound, this range is typically narrow (0.5-1.0 °C).

Solubility Determination

The solubility of 3-bromoisonicotinic acid in various solvents is a critical parameter for its use in synthesis and for purification processes like recrystallization.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated pipettes

-

Analytical balance

Procedure for Qualitative Solubility:

-

Approximately 25 mg of 3-bromoisonicotinic acid is placed into a clean, dry test tube.

-

0.5 mL of the solvent (e.g., water, ethanol, ethyl acetate, 5% NaOH, 5% HCl) is added to the test tube.[8]

-

The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

-

The mixture is visually inspected for the dissolution of the solid. The compound is classified as soluble or insoluble.

-

For water-soluble compounds, the pH of the resulting solution can be tested with pH paper to indicate acidic or basic properties.[8] A carboxylic acid like 3-bromoisonicotinic acid is expected to form an acidic solution.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a standard method for its determination.

Apparatus:

-

Calibrated pH meter with a glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

-

A precisely weighed amount of 3-bromoisonicotinic acid is dissolved in a known volume of deionized water (or a water-cosolvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

-

The initial pH of the solution is recorded.

-

The standardized NaOH solution is added incrementally from the burette (e.g., in 0.1-0.5 mL aliquots).

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

The titration is continued past the equivalence point.

-

A titration curve is generated by plotting the pH versus the volume of NaOH added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve.

Synthetic Pathway Visualization

3-Bromoisonicotinic acid is a key building block in the synthesis of antitubercular agents. The following diagram illustrates a generalized synthetic workflow for its preparation.

Caption: Synthetic pathway for 3-Bromoisonicotinic acid.

Conclusion

This technical guide has summarized the key thermodynamic and physical properties of 3-bromoisonicotinic acid, providing a valuable resource for professionals in research and drug development. The included experimental protocols offer standardized methodologies for property determination, ensuring data consistency and reliability. The visualization of its synthetic pathway highlights its importance as a precursor in medicinal chemistry. While a comprehensive experimental thermodynamic profile remains to be fully elucidated, the data and methods presented herein provide a solid foundation for the informed application of this important chemical intermediate.

References

- 1. 3-Bromoisonicotinic acid | 13959-02-9 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 13959-02-9|3-Bromoisonicotinic acid|BLD Pharm [bldpharm.com]

- 4. 3-Bromoisonicotinic acid | CAS: 13959-02-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 7. byjus.com [byjus.com]

- 8. www1.udel.edu [www1.udel.edu]

A Comprehensive Review on the Synthesis of Isonicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid, also known as pyridine-4-carboxylic acid, is a heterocyclic organic compound that serves as a fundamental scaffold in a vast array of pharmacologically active molecules and functional materials. Its derivatives are integral to the development of numerous drugs, most notably isoniazid, a cornerstone in the treatment of tuberculosis. The pyridine ring and the carboxylic acid group offer multiple sites for chemical modification, leading to a rich and diverse chemical space for drug discovery and materials science. This technical guide provides an in-depth review of the key synthetic methodologies for producing isonicotinic acid and its principal derivatives, including esters, amides, and hydrazides, as well as strategies for substitution on the pyridine ring. Detailed experimental protocols for seminal reactions are provided, along with tabulated quantitative data for comparative analysis.

Synthesis of the Isonicotinic Acid Core

The production of isonicotinic acid itself is a critical first step. A common industrial method involves the oxidation of γ-picoline (4-methylpyridine). Another significant approach begins with a mixture of beta and gamma picolines, which are often difficult to separate due to their close boiling points. This method involves a reaction with benzaldehyde to form 4-styryl pyridine from gamma picoline, which is then oxidized.[1]

A notable synthesis route involves the oxidation of 4-vinylpyridines with nitric acid, either alone or mixed with sulfuric acid, to produce isonicotinic acid in high purity.[2] This method can also be applied to mixtures of beta-picoline and 4-vinylpyridine, where the vinyl group is selectively oxidized.[2]

Biocatalytic Synthesis of Isonicotinic Acid

In recent years, enzymatic and whole-cell biocatalysis have emerged as green and efficient alternatives to traditional chemical synthesis. These methods offer high conversion rates under mild reaction conditions.[3] Nitrilase-containing microorganisms can hydrolyze 4-cyanopyridine directly to isonicotinic acid. For instance, Pseudomonas putida has been used for the bench-scale production of isonicotinic acid from 4-cyanopyridine, achieving high yields.[4] Similarly, nitrilases from organisms like Zobellia galactanivorans have demonstrated high productivity.[3][5]

Synthesis of Isonicotinic Acid Derivatives

The carboxylic acid moiety of isonicotinic acid is the primary site for derivatization, leading to the formation of esters, amides, and hydrazides.

Isonicotinic Acid Esters

Esterification of isonicotinic acid is a fundamental transformation. Common methods include Fischer-Speier esterification using an alcohol in the presence of a strong acid catalyst, or reaction with thionyl chloride to form the acyl chloride followed by treatment with an alcohol.

Experimental Protocol: Synthesis of Methyl Isonicotinate

To a stirred solution of isonicotinic acid (1.66 g, 10 mmol) in methanol (20 mL), thionyl chloride (1.45 mL, 20 mmol) is added dropwise over 1 hour at 0 °C. The reaction mixture is then stirred for 12 hours at 50 °C. After cooling to room temperature, the mixture is diluted with water (25 mL). Methanol is evaporated, and the pH is adjusted to ~6 with aqueous sodium bicarbonate. The product is extracted three times with ethyl acetate, and the combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the methyl ester.

Isonicotinic Acid Amides (Isonicotinamides)

Isonicotinamides can be synthesized from isonicotinic acid via activation of the carboxylic acid (e.g., conversion to the acid chloride or use of coupling agents) followed by reaction with an amine. A prevalent industrial method involves the partial hydrolysis of 4-cyanopyridine.

Experimental Protocol: Synthesis of Isonicotinamide from 4-Cyanopyridine

A continuous flow synthesis has been developed for the hydrolysis of 4-cyanopyridine. A solution of 4-cyanopyridine (0.50 M) in a 7:3 methanol/water mixture is pumped through a microreactor at a controlled flow rate. Simultaneously, a solution of sodium hydroxide (e.g., 0.10 M) is introduced into the reactor. The reaction is typically carried out at an elevated temperature (e.g., 90 °C). The residence time in the reactor is optimized to maximize the conversion to isonicotinamide.[6]

Isonicotinic Acid Hydrazide (Isoniazid) and Isonicotinohydrazones

Isoniazid is a crucial anti-tuberculosis drug synthesized by the reaction of an isonicotinic acid ester or acid chloride with hydrazine hydrate. A continuous flow process for the synthesis of isoniazid has also been developed, which involves the initial formation of isonicotinamide from 4-cyanopyridine, followed by an in-line reaction with hydrazine hydrate without isolation of the intermediate.[6][7]

Isonicotinohydrazones are a significant class of derivatives formed by the condensation of isoniazid with various aldehydes and ketones. These derivatives have been extensively explored for their diverse biological activities.[8][9][10][11]

Experimental Protocol: General Synthesis of Isonicotinohydrazones

An equimolar solution of isonicotinic acid hydrazide (isoniazid) and a substituted aldehyde in ethanol is refluxed for 4-5 hours. The resulting precipitate is filtered, washed, and recrystallized from ethanol to yield the pure isonicotinohydrazone.[9]

Synthesis of Ring-Substituted Isonicotinic Acid Derivatives

Introducing substituents onto the pyridine ring of isonicotinic acid opens up a vast chemical space for the development of new derivatives with tailored properties.

Halogenation

Halogenated isonicotinic acids are valuable intermediates. For instance, 2-chloroisonicotinic acid can be synthesized from nicotinic acid N-oxide by treatment with phosphorus oxychloride.[12][13]

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid

Nicotinic acid N-oxide (70 g) is suspended in phosphorus oxychloride (300 ml). Triethylamine (50 g) is added dropwise at room temperature, leading to an exothermic reaction and dissolution of the starting material. The solution is then heated at 100 °C for 4 hours. Excess phosphorus oxychloride is removed by distillation under vacuum. The residue is carefully added to water, and the pH is adjusted to 2.0-2.5 with dilute caustic soda solution to precipitate the 2-chloronicotinic acid. The product is collected by filtration.[13]

Hydroxylation

Hydroxy-substituted isonicotinic acids are also important building blocks. For example, 3-hydroxyisonicotinic acid has been synthesized and investigated for its biological activities.

Metal-Catalyzed Cross-Coupling Reactions

Modern cross-coupling reactions are powerful tools for the functionalization of the pyridine ring. Halogenated isonicotinic acid derivatives can be used in Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions to introduce aryl, alkynyl, and amino substituents, respectively.

-

Suzuki Coupling: This reaction couples an organoboron compound with an organohalide. It is widely used for the synthesis of biaryl compounds and can be applied to chloropyridines.[14][15][16]

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, and is effective for the alkynylation of halopyridines.[17][18][19][20]

-

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, providing a route to various aminopyridine derivatives.[21][22][23][24][25]

Synthesis of Isonicotinic Acid N-Oxide

Isonicotinic acid N-oxide is a useful intermediate for further functionalization of the pyridine ring. It can be prepared by the oxidation of isonicotinic acid.

Quantitative Data Summary

The following tables summarize quantitative data for some of the key synthetic transformations discussed.

Table 1: Synthesis of Isonicotinamide from 4-Cyanopyridine in a Continuous Flow Reactor [6]

| [4-Cyanopyridine] (M) | [NaOH] (M) | Temperature (°C) | Residence Time (min) | Conversion (%) |

| 0.50 | 0.10 | 90 | 1.5 - 32 | Varies with residence time |

Table 2: Synthesis of 2-Chloronicotinic Acid [13]

| Starting Material | Reagents | Yield (%) | Melting Point (°C) |

| Nicotinic acid N-oxide | POCl₃, Triethylamine | 65 - 70 | 173 - 175 |

Table 3: Biocatalytic Synthesis of Isonicotinic Acid from 4-Cyanopyridine [4]

| Biocatalyst | Substrate Concentration | Time (min) | Product Concentration (g/L) |

| Pseudomonas putida CGMCC3830 | 100 mM | 20 | Fully converted |

| Pseudomonas putida CGMCC3830 | Fed-batch | 200 | 123 |

Diagrams of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows.

Caption: Key synthetic routes to isonicotinic acid and its primary derivatives.

Caption: Pathways for the functionalization of the isonicotinic acid pyridine ring.

Caption: Workflow for the continuous flow synthesis of isoniazid.

Conclusion

The synthesis of isonicotinic acid derivatives is a rich and evolving field of research. While traditional methods for the synthesis of the core and its primary derivatives are well-established, modern techniques such as continuous flow chemistry and biocatalysis are offering more efficient, sustainable, and scalable routes. Furthermore, the application of metal-catalyzed cross-coupling reactions has significantly expanded the accessible chemical space for novel, ring-functionalized derivatives. This guide provides a foundational understanding of the key synthetic methodologies, which will be invaluable for researchers and professionals in the fields of medicinal chemistry and materials science as they continue to explore the potential of this versatile heterocyclic scaffold.

References

- 1. chempanda.com [chempanda.com]

- 2. US2748137A - Process for preparing isonicotinic acid - Google Patents [patents.google.com]

- 3. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN114981244A - Continuous flow synthesis method for preparing isoniazid - Google Patents [patents.google.com]

- 7. WO2021069975A1 - A continuous flow synthesis method for the manufacture of isoniazid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ect-journal.kz [ect-journal.kz]

- 11. mdpi.com [mdpi.com]

- 12. 2-Chloronicotinic acid - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 21. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 25. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

Application Notes: Suzuki Coupling Reactions of 3-Bromoisonicotinic Acid for the Synthesis of 3-Arylisonicotinic Acids

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction couples an organoboron species (typically a boronic acid) with an organic halide or triflate.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids make it an indispensable tool in the pharmaceutical and materials science industries.[2] The synthesis of 3-arylisonicotinic acids is of significant interest as this structural motif is present in numerous biologically active molecules and serves as a key building block for drug development. 3-Bromoisonicotinic acid is a readily available starting material for accessing these valuable compounds.

This document provides a detailed protocol for the Suzuki coupling reaction of 3-bromoisonicotinic acid with various arylboronic acids. The reaction is versatile and can be adapted for a range of substituted arylboronic acids, facilitating the creation of diverse molecular libraries.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromoisonicotinic acid, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the halide.[3]

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the 3-arylisonicotinic acid product, regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[4]

Comparative Data for Suzuki Coupling Reactions

The efficiency of the Suzuki coupling of 3-bromoisonicotinic acid is highly dependent on the choice of catalyst, base, solvent, and temperature. The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 5-bromonicotinic acid with various arylboronic acids, which can serve as a starting point for the optimization of reactions with 3-bromoisonicotinic acid.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |

| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |

| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |

| 4 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 91 |

| 5 | 2-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene/H₂O | 90 | 16 | 78 |

Detailed Experimental Protocol: Solution-Phase Synthesis

This protocol describes a general procedure for the Suzuki coupling of 3-bromoisonicotinic acid with an arylboronic acid in a solution-phase reaction.

Materials:

-

3-Bromoisonicotinic acid (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., Dioxane/H₂O (4:1), DMF, Toluene)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoisonicotinic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

-

Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via a syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and an organic solvent such as ethyl acetate. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-arylisonicotinic acid.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes: 3-Bromoisonicotinic Acid as a Versatile Precursor for c-Met Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisonicotinic acid is a valuable and versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its pyridine core and strategically placed bromine and carboxylic acid functionalities allow for sequential, site-selective modifications, making it an ideal starting point for the construction of complex heterocyclic molecules. This document outlines the application of 3-bromoisonicotinic acid as a precursor for the synthesis of potent and selective c-Met kinase inhibitors, a class of targeted therapeutics for the treatment of various cancers.

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, migration, and invasion.[1] Aberrant activation of the c-Met signaling pathway through mutation, amplification, or overexpression is a key driver in the development and progression of numerous human cancers.[1] Therefore, the development of small molecule inhibitors targeting c-Met is a significant area of focus in oncology drug discovery.

The general synthetic strategy highlighted here involves two key transformations of the 3-bromoisonicotinic acid scaffold:

-

Suzuki-Miyaura Cross-Coupling: To introduce a key aryl or heteroaryl moiety at the 3-position of the pyridine ring.

-

Amide Bond Formation: To couple the isonicotinic acid with a variety of amine-containing fragments, allowing for the exploration of structure-activity relationships (SAR).

This approach provides a modular and efficient route to a diverse library of potential c-Met inhibitors.

Core Reactions and Workflow

The synthetic pathway to generate c-Met inhibitors from 3-bromoisonicotinic acid is a two-step process. The first step involves a Suzuki-Miyaura cross-coupling reaction to form a C-C bond at the 3-position of the pyridine ring. This is followed by an amide coupling reaction at the carboxylic acid moiety to introduce the final fragment of the inhibitor.

Signaling Pathway of c-Met

The c-Met signaling pathway is initiated by the binding of its ligand, HGF. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. These phosphorylated residues serve as docking sites for various downstream signaling proteins, activating multiple intracellular cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways. These pathways collectively drive cellular responses such as proliferation, survival, migration, and invasion. Dysregulation of this pathway is a hallmark of many cancers.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps, based on representative procedures.

Table 1: Suzuki-Miyaura Coupling of 3-Bromoisonicotinic Acid

| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 12 | 88 | >95 |

| 2 | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 8 | 92 | >97 |

| 3 | 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 16 | 85 | >96 |

| 4 | 3-Aminophenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O (5:1) | 95 | 10 | 78 | >95 |

Table 2: Amide Coupling of 3-Aryl-isonicotinic Acid Derivatives

| Entry | 3-Aryl-isonicotinic Acid | Amine | Coupling Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 3-Phenylisonicotinic acid | Aniline | HATU | DIPEA | DMF | 25 | 4 | 95 | >98 |

| 2 | 3-(4-Fluorophenyl)isonicotinic acid | 2,6-Difluoroaniline | T3P | Pyridine | Acetonitrile | 50 | 6 | 89 | >97 |

| 3 | 3-(1-Methyl-1H-pyrazol-4-yl)isonicotinic acid | 3-Fluoroaniline | EDC/HOBt | NMM | DCM | 25 | 12 | 91 | >98 |

| 4 | 3-(3-Aminophenyl)isonicotinic acid | 2-Chloro-4-fluoroaniline | HATU | DIPEA | DMF | 25 | 5 | 87 | >96 |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoisonicotinic Acid

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromoisonicotinic acid with an arylboronic acid or ester.

Materials:

-

3-Bromoisonicotinic acid (1.0 equiv)

-

Arylboronic acid or ester (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Degassed solvent (e.g., Toluene/Water 4:1)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 3-bromoisonicotinic acid, the arylboronic acid/ester, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and acidify with 1M HCl to pH ~4-5.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 3-aryl-isonicotinic acid.

Protocol 2: General Procedure for Amide Coupling of 3-Aryl-isonicotinic Acid

This protocol outlines a general method for the amide bond formation between a 3-aryl-isonicotinic acid and a substituted aniline using HATU as the coupling agent.

Materials:

-

3-Aryl-isonicotinic acid (1.0 equiv)

-

Substituted aniline (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Dissolve the 3-aryl-isonicotinic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add the substituted aniline to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion (typically 4-12 hours), pour the reaction mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated aqueous LiCl solution, then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield the final c-Met inhibitor.

References

Synthesis of 3-Bromoisonicotinic Acid Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-bromoisonicotinic acid and its derivatives. 3-Bromoisonicotinic acid is a valuable building block in medicinal chemistry and materials science, serving as a key intermediate in the development of novel pharmaceuticals and functional materials. The following sections outline two primary synthetic strategies: the Sandmeyer reaction starting from 3-aminoisonicotinic acid and a lithiation-carboxylation route from 3-bromopyridine. A third potential method, direct bromination of isonicotinic acid, is also discussed.

Method 1: Sandmeyer Reaction of 3-Aminoisonicotinic Acid

This method involves the diazotization of 3-aminoisonicotinic acid followed by a copper-catalyzed bromination. It is a reliable method for introducing a bromine atom at the 3-position of the isonicotinic acid scaffold.

Signaling Pathway and Logic

Application of 3-Bromoisonicotinic Acid in Materials Science: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromoisonicotinic acid, a substituted pyridine carboxylic acid, has emerged as a versatile building block in the field of materials science. Its unique electronic and structural properties, arising from the presence of a bromine substituent, a carboxylic acid group, and a pyridine nitrogen atom, make it an attractive ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). These materials exhibit a range of interesting properties, including photoluminescence and potential for catalytic and magnetic applications. This document provides detailed application notes and experimental protocols for the synthesis and characterization of materials derived from 3-bromoisonicotinic acid.

Key Applications

The primary application of 3-bromoisonicotinic acid in materials science lies in its use as an organic linker to create coordination polymers with diverse structural motifs and functionalities. The bromine atom can influence the crystal packing through halogen bonding and can also serve as a site for post-synthetic modification. The carboxylate and pyridine groups provide versatile coordination sites for a variety of metal ions.

A notable example is the synthesis of a cadmium(II) coordination polymer with 3-bromoisonicotinate, which demonstrates the ligand's ability to form complex, multi-dimensional structures.

Experimental Protocols

Synthesis of a Cadmium(II) Coordination Polymer with 3-Bromoisonicotinate

This protocol details the hydrothermal synthesis of a cadmium(II) coordination polymer using 3-bromoisonicotinic acid.

Materials:

-

3-Bromoisonicotinic acid (C₆H₄BrNO₂)

-

Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

Sodium nitrite (NaNO₂)

-

Deionized water

Equipment:

-

Teflon-lined stainless steel autoclave (25 mL)

-

Oven

-

Analytical balance

-

pH meter

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a 50 mL beaker, dissolve 3-bromoisonicotinic acid (0.0606 g, 0.3 mmol) in 10 mL of deionized water with stirring.

-

In a separate beaker, dissolve cadmium(II) nitrate tetrahydrate (0.0925 g, 0.3 mmol) and sodium nitrite (0.0207 g, 0.3 mmol) in 10 mL of deionized water.

-

Slowly add the cadmium(II) nitrate and sodium nitrite solution to the 3-bromoisonicotinic acid solution while stirring.

-

Adjust the pH of the resulting mixture to approximately 4.0 using a dilute solution of nitric acid or sodium hydroxide as needed.

-

Transfer the final mixture to a 25 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it in an oven at 160 °C for 72 hours.

-

After 72 hours, allow the autoclave to cool slowly to room temperature over a period of 24 hours.

-

Collect the resulting colorless, block-shaped crystals by filtration.

-

Wash the crystals with deionized water and then with a small amount of ethanol.

-

Dry the crystals in air at room temperature.

Expected Product:

The synthesis yields a coordination polymer with the formula [C₁₉H₁₂Br₃Cd₂N₃O₉]. The asymmetric unit consists of two Cd(II) ions, three 3-bromoisonicotinate ligands, one nitrite ion, one coordinated water molecule, and one free water molecule.

Data Presentation

Crystallographic Data for the Cadmium(II) Coordination Polymer

| Parameter | Value |

| Chemical Formula | C₁₉H₁₂Br₃Cd₂N₃O₉ |

| Formula Weight | 990.84 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.356(3) |

| b (Å) | 17.589(4) |

| c (Å) | 10.112(2) |

| β (°) | 94.58(3) |

| Volume (ų) | 2544.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.586 |

Visualizations

Logical Relationship in Coordination Polymer Formation

The following diagram illustrates the logical steps involved in the self-assembly of the cadmium(II) coordination polymer from its constituent components.

Caption: Hydrothermal synthesis workflow for the cadmium(II) coordination polymer.

Experimental Workflow for Synthesis and Characterization

This diagram outlines the general workflow from synthesis to characterization of materials based on 3-bromoisonicotinic acid.

Caption: General experimental workflow for material synthesis and analysis.

Application Notes and Protocols for the Carboxylation of 3-Bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nicotinic acid (pyridine-3-carboxylic acid) through the carboxylation of 3-bromopyridine. Four primary synthetic strategies are discussed: Grignard reagent-mediated carboxylation, palladium-catalyzed direct carboxylation, organolithium-mediated carboxylation, and a proposed Negishi-type carboxylation. Each method's principles, advantages, and limitations are outlined, followed by comprehensive experimental protocols and comparative data.

Introduction